6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline -

6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Catalog Number: EVT-3958704
CAS Number:
Molecular Formula: C18H18F3NO2
Molecular Weight: 337.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Pomeranz–Fritsch–Bobbitt Cyclization: This classic method involves the cyclization of an appropriately substituted benzaldehyde derivative. []
  • Petasis Reaction: This multicomponent reaction utilizes an amine, a carbonyl compound, and a boronic acid to synthesize substituted amines, which can be further modified to yield tetrahydroisoquinoline derivatives. []
  • Acid-Promoted Cyclization: This approach involves the treatment of suitably substituted N-benzylethanolamines with acid to form the tetrahydroisoquinoline ring system. [, , ]
  • Multi-step Synthesis: Several papers describe multi-step synthetic routes for specific derivatives involving various reactions such as alkylation, acylation, and reduction. [, , , , , , , , , , , , ]
Molecular Structure Analysis

    X-ray crystallography: Several papers report the crystal structures of specific tetrahydroisoquinoline derivatives. These studies provide valuable insights into the three-dimensional conformation of the molecules and the intermolecular interactions present in the solid state. [, , , , , , , , , , , ]

    NMR Spectroscopy: NMR studies have been used to characterize the structure and stereochemistry of tetrahydroisoquinoline derivatives in solution. These studies provide information about the conformation of the molecules and the electronic environment of the constituent atoms. [, , , ]

Mechanism of Action
  • YM758 (If channel inhibitor): This compound inhibits the “funny” current channel (If channel) in the sinus node of the heart, leading to a reduction in heart rate. [, , , ]
  • P-glycoprotein (P-gp) modulators: Some derivatives act as P-gp modulators, inhibiting the efflux pump activity of P-gp and reversing multidrug resistance in cancer cells. [, , , ]
Applications
  • Medicinal chemistry:
    • Anticonvulsant agents: Some derivatives exhibit anticonvulsant activity in animal models of epilepsy. []
    • Analgesics: Certain derivatives have been explored for their analgesic properties. []
    • Calcium antagonists: Some tetrahydroisoquinolines show calcium antagonist activity. []
    • α1-adrenoceptor blockers: Certain derivatives exhibit potent and relatively selective α1-adrenoceptor blocking activity. []
    • Deoxyribonuclease I (DNase I) inhibitors: Several derivatives have shown inhibitory activity against DNase I. []
  • Organic Synthesis: Tetrahydroisoquinoline derivatives serve as valuable intermediates in the synthesis of other biologically active compounds, including alkaloids. [, , ]
  • Catalysis: Some derivatives have been explored as chiral ligands or precursors in asymmetric catalysis. [, , ]

(2R)-2-{(1S)-6,7-Dimethoxy-1-[2-(4-trifluoromethyl-phenyl)-ethyl]-3,4-dihydro-1H-isoquinolin-2-yl}-N-methyl-2-phenyl-acetamide (Almorexant)

  • Compound Description: Almorexant is a dual orexin receptor antagonist that was investigated for its sleep-promoting properties. It is extensively metabolized in humans, primarily via demethylation, dehydrogenation, and oxidative dealkylation. []
  • Relevance: Almorexant shares the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound. The key difference is the presence of a 2-[(1S)-2-(4-trifluoromethylphenyl)ethyl] substituent on the nitrogen atom and a 2-[(R)-N-methyl-2-phenylacetamido] substituent at position 1 of the tetrahydroisoquinoline ring system in Almorexant, which are absent in the target compound. Both compounds contain a trifluoromethylphenyl group, but it is located at position 2 on the phenyl ring in Almorexant and position 4 in the target compound. []

6,7-Dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound serves as a basic scaffold in the exploration of structure-activity relationships for anticonvulsant activity. Substitutions on the phenyl ring at position 1 and modifications at the nitrogen atom are investigated for their impact on biological activity. []
  • Relevance: This compound represents a simplified core structure of 6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline. It retains the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline framework and a phenyl group at position 1, but lacks the trifluoromethyl substituent present in the target compound. []

1-(4'-Methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound is a derivative of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline with a methyl group added to the para position of the phenyl ring. The addition of the methyl group was found to influence the anticonvulsant activity. []
  • Relevance: This compound exhibits structural similarity to 6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline, with the key difference being the presence of a methyl group at the para position of the phenyl ring instead of a trifluoromethyl group at the ortho position in the target compound. Both compounds share the same core structure of 6,7-dimethoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline. []

2-Acetyl-1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline

  • Compound Description: This compound showed significant anticonvulsant activity in preliminary pharmacological screening. It is a derivative of 1-(4'-methylphenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline with an acetyl group added to the nitrogen atom. []
  • Relevance: This compound shares the same core 6,7-dimethoxy-1-(4'-methylphenyl)-1,2,3,4-tetrahydroisoquinoline structure with the target compound, with the exception of the trifluoromethyl group at the ortho position of the phenyl ring in the target compound. It provides further insight into the structure-activity relationship of these tetrahydroisoquinoline derivatives for anticonvulsant activity. []

(–)-N-{2-[(R)-3-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-2-carbonyl)piperidino]ethyl}-4-fluorobenzamide (YM758)

  • Compound Description: YM758 is a “funny” If current channel inhibitor that was under development for the treatment of stable angina and atrial fibrillation. It exhibits extensive tissue distribution, particularly in the eyeballs and thoracic aorta. [, , ]
  • Relevance: YM758 incorporates the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline moiety within its structure. While it lacks the specific 1-[2-(trifluoromethyl)phenyl] substituent, it highlights the use of this core structure in developing therapeutic agents targeting ion channels. [, , ]
  • Compound Description: This series of compounds were developed as potential P-glycoprotein (P-gp) modulators, aiming to overcome multidrug resistance in cancer treatment. They exhibit selective activity towards P-gp compared to other ABC transporters. [, ]
  • Relevance: These compounds share the core 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline structure with the target compound, but they lack the 1-[2-(trifluoromethyl)phenyl] substituent. Instead, they possess a 2-phenethyl group on the nitrogen atom and various modifications on the amide or ester moieties. These structural variations offer insights into the development of P-gp modulators based on the tetrahydroisoquinoline scaffold. [, ]

6,7-Dimethoxy-2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl}-1,2,3,4-tetrahydroisoquinolines

  • Compound Description: These derivatives, designed based on previous studies on P-gp modulators, were found to effectively reverse P-gp-mediated multidrug resistance. They demonstrated high potency, low cytotoxicity, and long duration of action in preclinical models. []
  • Relevance: Similar to the target compound, these compounds share the 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline scaffold. They differ by the presence of a 2-{2-[4-(1H-1,2,3-triazol-1-yl)phenyl]ethyl} group on the nitrogen atom. These structural modifications highlight the importance of the substituent on the nitrogen atom in modulating P-gp activity. []

Properties

Product Name

6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

IUPAC Name

6,7-dimethoxy-1-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydroisoquinoline

Molecular Formula

C18H18F3NO2

Molecular Weight

337.3 g/mol

InChI

InChI=1S/C18H18F3NO2/c1-23-15-9-11-7-8-22-17(13(11)10-16(15)24-2)12-5-3-4-6-14(12)18(19,20)21/h3-6,9-10,17,22H,7-8H2,1-2H3

InChI Key

NUQQDNSTBXJLQC-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3C(F)(F)F)OC

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C3=CC=CC=C3C(F)(F)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.